

# Physical and chemical properties of 4-Hydroxy-3-phenyl-2(5H)-furanone

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## Compound of Interest

Compound Name: 4-Hydroxy-3-phenyl-2(5H)-furanone

Cat. No.: B1505708

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## An In-depth Technical Guide to 4-Hydroxy-3-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Hydroxy-3-phenyl-2(5H)-furanone** is a heterocyclic organic compound belonging to the furanone family. This class of compounds has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Hydroxy-3-phenyl-2(5H)-furanone**, detailed experimental protocols for the synthesis of related compounds, and an exploration of the biological activities and associated signaling pathways of the broader 3-phenyl-2(5H)-furanone scaffold. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

### Core Physical and Chemical Properties

While comprehensive experimental data for **4-Hydroxy-3-phenyl-2(5H)-furanone** is not extensively documented in publicly available literature, the following table summarizes the key

known and calculated properties. Further experimental validation is recommended for critical applications.

Property	Value	Source
CAS Number	23782-85-6	[Internal Database]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	[Calculated]
Molecular Weight	176.17 g/mol	[Calculated]
Melting Point	263-265 °C	[Internal Database]
Boiling Point	Not available	-
Solubility	Not available	-

Note: The molecular weight was calculated based on the molecular formula. Boiling point and solubility data are not readily available and require experimental determination.

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **4-Hydroxy-3-phenyl-2(5H)-furanone** is not currently available in the surveyed literature. Researchers are advised to perform full spectral characterization upon synthesis of the compound.

## Experimental Protocols: Synthesis of Phenyl-Substituted Furanones

A specific, detailed experimental protocol for the synthesis of **4-Hydroxy-3-phenyl-2(5H)-furanone** is not readily found in the literature. However, the synthesis of structurally similar compounds provides a strategic blueprint. The following is a representative protocol for the synthesis of a related compound, 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone, which can be adapted by those skilled in the art.

Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone

This synthesis involves the reduction of a precursor, 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone.

Materials:

- 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone
- Sodium borohydride ( $\text{NaBH}_4$ )
- Anhydrous ethylene glycol dimethyl ether
- 6N Hydrochloric acid ( $\text{HCl}$ )
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for flash chromatography
- Hexane
- Argon gas

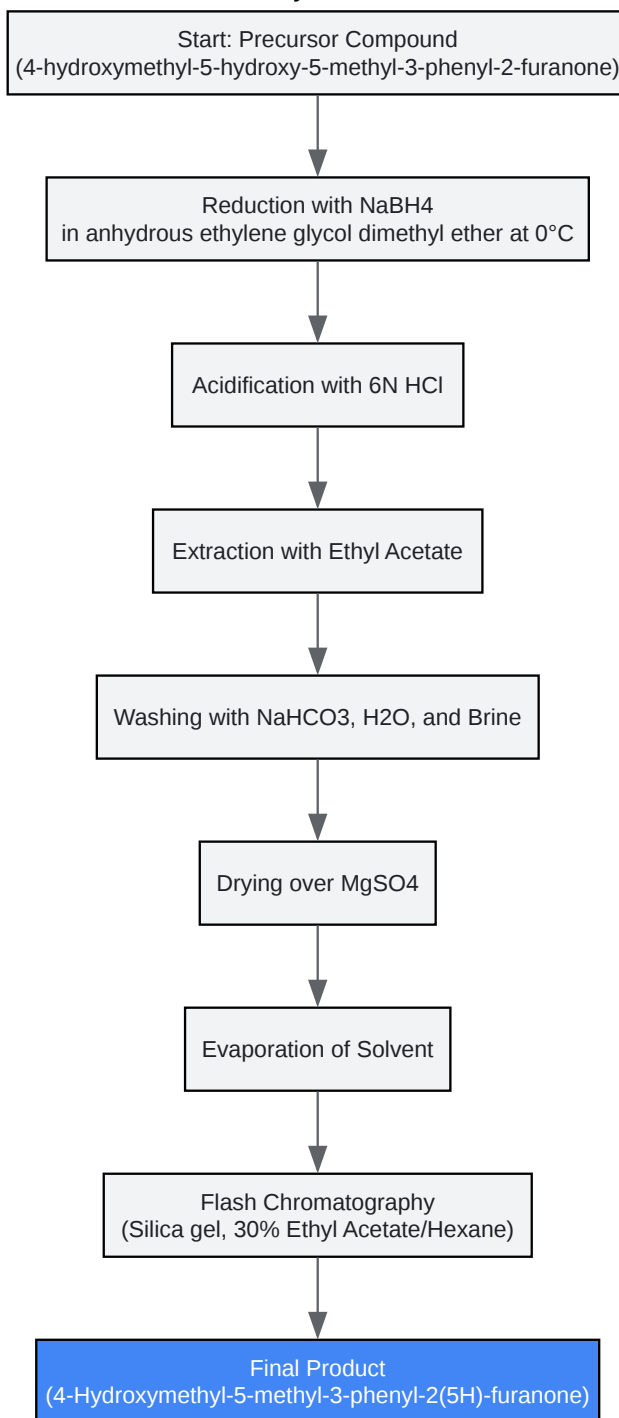
Procedure:

- A suspension of sodium borohydride (3.88 mmol) in anhydrous ethylene glycol dimethyl ether (20 mL) is prepared in a flask under an argon atmosphere and cooled to  $0^\circ\text{C}$ .
- A solution of 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone in ethylene glycol dimethyl ether (20 mL) is added dropwise to the cooled suspension.
- The reaction mixture is stirred for 3 hours at  $0^\circ\text{C}$ .
- The reaction is then acidified to a pH of 2 with 6N  $\text{HCl}$ .

- The mixture is warmed to ambient temperature and stirred for an additional hour.
- The solution is concentrated to a volume of approximately 10 mL.
- The organic components are extracted with ethyl acetate.
- The combined organic fractions are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- The organic layer is dried over magnesium sulfate.
- The solvent is evaporated to yield a crude oil.
- The final product is purified by flash chromatography on a silica gel column using a 30% ethyl acetate/hexane eluent.

Experimental Workflow Diagram:

## Synthesis Workflow for a Phenyl-Substituted Furanone Derivative



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A representative synthetic workflow for a phenyl-substituted furanone.

## Biological Activities and Signaling Pathways

While specific biological data for **4-Hydroxy-3-phenyl-2(5H)-furanone** is limited, the broader class of 3-phenyl-2(5H)-furanone and 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives has been investigated for various pharmacological activities.

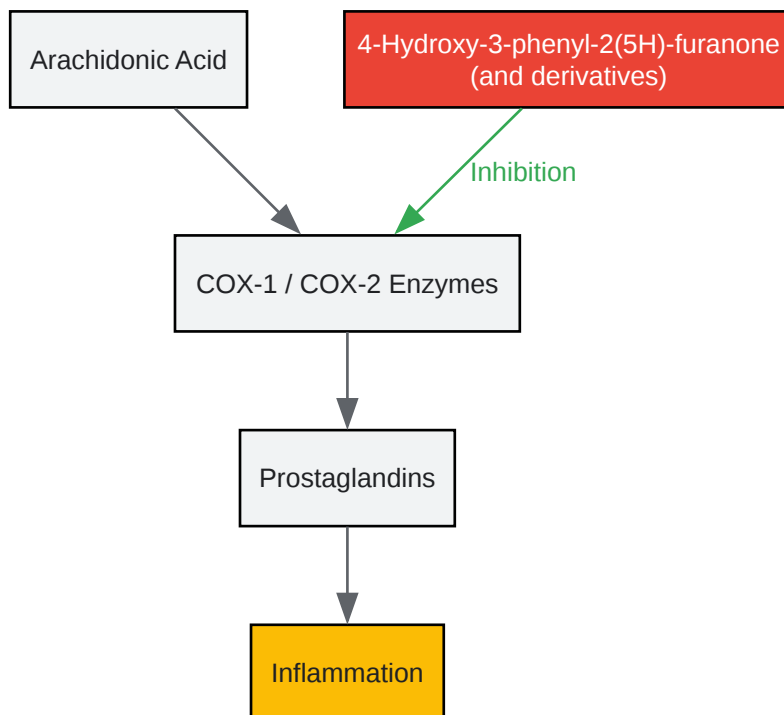
**Anti-inflammatory Activity:** Several studies have indicated that furanone derivatives possess anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.<sup>[1]</sup> The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can effectively reduce inflammation. The anti-inflammatory potential of some furanone derivatives has been shown to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

**Antioxidant Activity:** The presence of a hydroxyl group on the furanone ring is a key structural feature that can confer antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of 4,5-diaryl-3-hydroxy-2(5H)-furanones has been demonstrated in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation.<sup>[1]</sup>

**Potential Signaling Pathway: COX Inhibition**

The primary proposed mechanism for the anti-inflammatory action of many furanone derivatives is the inhibition of the cyclooxygenase pathway.

## Proposed Anti-inflammatory Mechanism of Furanone Derivatives



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## References

- 1. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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